2-((tert-Butoxycarbonyl)amino)malonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO6/c1-8(2,3)15-7(14)9-4(5(10)11)6(12)13/h4H,1-3H3,(H,9,14)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOUGIFZJJVBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592972 | |
| Record name | [(tert-Butoxycarbonyl)amino]propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119881-02-6 | |
| Record name | [(tert-Butoxycarbonyl)amino]propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Tert Butoxycarbonyl Amino Malonic Acid and Its Derivatives
Direct Synthesis of 2-((tert-Butoxycarbonyl)amino)malonic Acid
The direct synthesis of the title dicarboxylic acid can be approached through the protection of an aminomalonate precursor followed by hydrolysis.
Strategies from Aminomalonate Precursors
A primary route to this compound begins with a pre-formed aminomalonate, which is then N-protected.
A common strategy involves the N-protection of an aminomalonate diester, typically diethyl aminomalonate hydrochloride, followed by saponification of the ester groups. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under mild acidic conditions. fishersci.co.uklibretexts.org
The protection step is generally carried out by reacting the aminomalonate hydrochloride salt with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. fishersci.co.uk The base, such as sodium bicarbonate or triethylamine (B128534), is required to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the free amine onto the (Boc)₂O. This reaction is flexible and can be performed in various solvents, including water, acetonitrile (B52724), or biphasic systems. fishersci.co.uk Following the N-protection to form the diethyl (Boc-amino)malonate, the two ethyl ester groups are hydrolyzed to the corresponding carboxylic acids using standard saponification procedures, such as treatment with aqueous sodium or potassium hydroxide (B78521), followed by acidic workup to yield the final product, this compound.
Detailed research findings for the specific reaction of dipropyl 2-aminomalonate with N-tert-butoxycarbonylcarbohydrazide to synthesize the target compound were not available in the provided search results. This suggests it may be a less common or specialized synthetic route.
Crystallization Methods for Enhanced Purity and Scalability
The purification of Boc-protected amino acids, which may initially be isolated as oils, can be challenging. A specific crystallization method has been developed to improve purity and facilitate handling, which is applicable to this compound. google.com
The general procedure involves the following steps:
The crude Boc-amino acid is obtained as a colorless or light yellow transparent oily substance after the reaction workup and removal of solvent under reduced pressure. google.com
Seed crystals are introduced into the oil, and the mixture is allowed to stand at room temperature. This induces solidification of the oil into a white mass. google.com
A weak polar solvent, such as a mixture of ethyl acetate (B1210297) and hexane, is added to the solidified mass for pulping or slurrying. google.comresearchgate.net
After a period of slurrying, the solid product is collected by filtration, washed, and dried under reduced pressure. google.com
This method effectively transforms the often-oily product into a stable, crystalline solid, which enhances its purity and allows for long-term storage without decomposition. google.com
Synthesis of Diester Derivatives of this compound
Diester derivatives, particularly diethyl (Boc-amino)malonate, are crucial intermediates themselves, often used in malonic ester-type alkylations to produce a wide array of α-amino acid derivatives. libretexts.org
Diethyl (Boc-amino)malonate Synthesis
The synthesis of diethyl 2-((tert-butoxycarbonyl)amino)malonate is a well-established, multi-step process that typically begins with diethyl malonate. wikipedia.org
The process can be summarized in the following key transformations:
Nitrosation: Diethyl malonate is treated with sodium nitrite (B80452) in acetic acid to form diethyl oximinomalonate (also referred to as diethyl isonitrosomalonate). wikipedia.orgpatsnap.comorgsyn.org
Reduction: The oximino group is then reduced to an amino group. A common method is catalytic hydrogenation using a palladium-on-charcoal (Pd/C) catalyst. wikipedia.orgorgsyn.org This step yields diethyl aminomalonate.
Salification: As the free diethyl aminomalonate is relatively unstable, it is often converted immediately to its more stable hydrochloride salt by treating the reaction mixture with dry hydrogen chloride in ether. orgsyn.orgorgsyn.org This allows for purification and storage. The hydrochloride salt precipitates as fine white crystals. orgsyn.org
Boc Protection: The final step is the N-protection of diethyl aminomalonate hydrochloride. The salt is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base (e.g., sodium bicarbonate) to neutralize the HCl and facilitate the formation of the carbamate (B1207046). fishersci.co.uk This yields the target product, diethyl 2-((tert-butoxycarbonyl)amino)malonate. apolloscientific.co.ukavantorsciences.com
The following table outlines the typical reaction sequence and yields for the synthesis of diethyl aminomalonate hydrochloride, a key precursor.
Table 1: Synthesis of Diethyl Aminomalonate Hydrochloride
| Step | Starting Material | Reagents | Product | Typical Yield | Reference(s) |
|---|---|---|---|---|---|
| 1 | Diethyl Malonate | 1. NaNO₂, Acetic Acid2. H₂, 10% Pd/C | Diethyl Aminomalonate (crude) | Not isolated | patsnap.comorgsyn.org |
Table 2: Chemical Compounds Mentioned
| Compound Name | Other Names/Abbreviations | Molecular Formula |
|---|---|---|
| This compound | Boc-aminomalonic acid | C₈H₁₃NO₆ |
| Diethyl malonate | DEM | C₇H₁₂O₄ |
| Diethyl aminomalonate hydrochloride | C₇H₁₄ClNO₄ | |
| Diethyl 2-((tert-butoxycarbonyl)amino)malonate | Diethyl (Boc-amino)malonate | C₁₂H₂₁NO₆ |
| Di-tert-butyl dicarbonate | (Boc)₂O, Boc anhydride (B1165640) | C₁₀H₁₈O₅ |
| Diethyl oximinomalonate | Diethyl isonitrosomalonate | C₇H₁₁NO₅ |
| Sodium nitrite | NaNO₂ | |
| Acetic acid | C₂H₄O₂ | |
| Hydrogen chloride | HCl | HCl |
| Palladium on charcoal | Pd/C | Pd/C |
| Triethylamine | C₆H₁₅N | |
| Sodium bicarbonate | NaHCO₃ | |
| N-tert-Butoxycarbonylcarbohydrazide | C₅H₁₂N₂O₃ |
Reaction with N-Boc-triphenyliminophosphorane and Diethyl Mesoxalate
The synthesis of derivatives of this compound can be approached through the formation of an N-acylimine intermediate. One method to generate this intermediate is via an aza-Wittig reaction. beilstein-journals.org In this type of reaction, an iminophosphorane reacts with a carbonyl compound to form an imine.
Specifically, the reaction involves diethyl mesoxalate (DEMO), which serves as the carbonyl component, and an N-acylated iminophosphorane. While literature often details the reaction with an N-acetyl group, the principle extends to the N-Boc (tert-Butoxycarbonyl) protected variant. beilstein-journals.orgbeilstein-journals.org The process begins with the formation of an N,O-acetal from diethyl mesoxalate, which, upon treatment with a base, eliminates acetic acid to generate a highly electrophilic N-acylimine in situ. beilstein-journals.orgbeilstein-journals.org This reactive intermediate is then susceptible to nucleophilic attack, allowing for the introduction of various substituents. For instance, the addition of a lithium acetylide to the imino group yields N,1,1-tricarbonylated propargylamines, which are versatile precursors for other complex molecules. beilstein-journals.org
The general sequence can be summarized as:
Reaction of an N-Boc-amide with diethyl mesoxalate in the presence of acetic anhydride to form an N,O-acetal.
Base-mediated elimination of acetic acid from the N,O-acetal to generate the N-Boc-acylimine intermediate in situ.
Nucleophilic addition to the electrophilic carbon of the N-Boc-acylimine to form the desired substituted malonate derivative.
This method is advantageous as the N-acyl group can be varied, offering a pathway to a diverse range of malonate derivatives. beilstein-journals.org
Michael-Type Addition of Sodium Diethyl Malonate to N-Boc-α-Amidoalkyl-p-tolyl Sulfones
The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). nih.gov Diethyl malonate, when deprotonated by a base like sodium ethoxide, forms a soft, resonance-stabilized carbanion that is an excellent Michael donor. wikipedia.orgpearson.com
This reactivity is widely exploited in organic synthesis. While the specific reaction with N-Boc-α-amidoalkyl-p-tolyl sulfones as the Michael acceptor is a specialized application, it follows this established principle. The general mechanism involves:
Deprotonation of diethyl malonate by a suitable base (e.g., sodium ethoxide) to form the nucleophilic enolate.
The enolate attacks the electron-deficient β-carbon of the Michael acceptor.
Protonation of the resulting enolate intermediate yields the final adduct.
The versatility of this reaction has been demonstrated with various acceptors. For example, the addition of diethyl malonate to α,β-unsaturated ketones like chalcones and cinnamones proceeds with high efficiency, often catalyzed by organocatalysts to achieve high enantioselectivity. nih.govrsc.org This wide applicability suggests that N-Boc-α-amidoalkyl-p-tolyl sulfones, which are designed to act as electrophilic partners, are suitable substrates for this transformation, leading to complex amino acid derivatives.
Alkylation of Dienolates
The malonic ester synthesis is a classic method for preparing substituted carboxylic acids. wikipedia.orgmasterorganicchemistry.com A key step in this synthesis is the alkylation of the enolate formed from a malonic ester. The process involves deprotonating the carbon atom situated between the two carbonyl groups, which is particularly acidic (pKa ≈ 13), using a base such as an alkoxide. masterorganicchemistry.com This creates a nucleophilic enolate that can then react with an electrophile, typically an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond. masterorganicchemistry.com
The standard sequence for malonic ester synthesis is as follows:
Deprotonation : A base removes the acidic α-hydrogen from the malonic ester to form a resonance-stabilized enolate. masterorganicchemistry.com
Alkylation : The enolate acts as a nucleophile, attacking an alkyl halide to yield an alkylated malonic ester. masterorganicchemistry.comyoutube.com
Hydrolysis and Decarboxylation : Subsequent acidic hydrolysis converts the diester to a dicarboxylic acid, which upon heating, readily undergoes decarboxylation to afford a substituted carboxylic acid. pearson.commasterorganicchemistry.com
If two different alkyl groups are desired, the deprotonation and alkylation steps can be repeated before hydrolysis. wikipedia.orgmasterorganicchemistry.com This methodology is directly applicable to the synthesis of derivatives of this compound, where the starting material is diethyl 2-((tert-butoxycarbonyl)amino)malonate. Alkylation at the α-carbon allows for the introduction of a wide variety of side chains, leading to diverse unnatural amino acids. researchgate.net
Monoester Derivatives Synthesis (e.g., 2-(Boc-amino)malonic acid 1-ethyl ester)
The synthesis of monoester derivatives of 2-(Boc-amino)malonic acid, such as the 1-ethyl ester, is crucial for various applications, including their use as pharmaceutical intermediates and in peptide synthesis. longshinebiotech.com These monoesters serve as key precursors in electrochemical syntheses. nih.govnih.gov
One common route to these monoesters involves the selective hydrolysis of the corresponding diester. For instance, a di-alkylated 2-(Boc-amino)malonate can be carefully hydrolyzed under basic conditions (e.g., using one equivalent of KOH in ethanol) to cleave one of the ester groups, followed by acidification to yield the monoacid monoester. google.comepo.org
Alternatively, these compounds can be prepared through a sequence starting from commercially available diethyl 2-acetamidomalonate, which involves alkylation followed by a selective hydrolysis step. nih.gov The resulting N-acetylamino malonic acid monoesters are valuable intermediates for further transformations. nih.govnih.gov
| Derivative | CAS Number | Molecular Formula | Use |
| 2-(N-Boc-amino)malonic acid monoethyl ester | 137401-45-7 | C₁₀H₁₇NO₆ | Pharmaceutical intermediate longshinebiotech.com |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and avoiding the use of hazardous substances. semanticscholar.orgresearchgate.net In the context of synthesizing amino acid derivatives like this compound, these principles are particularly relevant due to their frequent use in the pharmaceutical industry. researchgate.net
Key green approaches applicable to this synthesis include:
Use of Greener Solvents : Traditional peptide synthesis often relies on solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758), which have significant toxicity concerns. wordpress.com Research has shown that propylene (B89431) carbonate can serve as a viable, greener alternative for both solution-phase and solid-phase peptide synthesis, providing comparable or better yields without significant racemization. wordpress.comunibo.it
Biocatalysis : The use of enzymes as catalysts offers high selectivity under mild conditions, often in aqueous media, thereby reducing the need for protecting groups and harsh reagents. researchgate.net For instance, the biocatalytic synthesis of the drug Sitagliptin eliminates the use of toxic cyanide. researchgate.net Similar enzymatic strategies could be developed for the asymmetric synthesis of this compound derivatives.
Atom Economy : Designing reactions that are highly atom-economical, where most of the atoms from the reactants are incorporated into the final product, is a core green chemistry principle. semanticscholar.org Michael additions are recognized as highly atom-economic C-C bond-forming reactions. nih.gov Developing catalytic versions of such reactions in aqueous media further enhances their green credentials. semanticscholar.org
Electrochemical Synthesis of 2-((tert-Butoxycarbonyl)amino)malonate Derivatives
Electrochemical methods offer a sustainable and powerful alternative to traditional reagent-based synthesis. These methods can generate reactive intermediates under mild conditions, often avoiding the use of toxic and expensive reagents. organic-chemistry.org
A significant application in this area is the electrochemical synthesis of unnatural amino acids from malonate precursors. nih.govnih.gov The process typically involves the anodic decarboxylation of N-protected amino malonic acid monoesters under Hofer-Moest reaction conditions. nih.govnih.gov
The key steps in this electrochemical approach are:
Starting Material : An N-protected malonic acid monoester (e.g., N-Boc or N-acetyl derivative) is used as the substrate. These are readily prepared from diethyl malonate derivatives. nih.gov
Anodic Decarboxylation : The substrate undergoes anodic oxidation in an undivided cell under constant current. This leads to decarboxylation and the formation of a stabilized carbocation or N-acyliminium ion intermediate. nih.govnih.gov
Intramolecular Cyclization : A tethered nucleophile (such as a hydroxyl group or a protected amine) within the molecule attacks the electrochemically generated cation. This results in the formation of cyclic structures, providing access to novel 2-aminoproline, 2-aminopipecolic acid, and tetrahydrofuran- or tetrahydropyran-containing amino acid derivatives. nih.govnih.gov
This electrochemical decarboxylative amidation or etherification proceeds efficiently in aqueous media, often without any added base, highlighting its operational simplicity and green credentials. nih.govnih.gov
| Electrochemical Method | Substrate | Key Intermediate | Product Type | Reference |
| Decarboxylative Amidation | N-protected amino malonic acid monoester | Stabilized Carbocation/N-acyliminium ion | N-protected 2-aminoprolines | nih.gov |
| Decarboxylative Etherification | N-acetylamino malonic acid monoester | Stabilized Carbocation/N-acyliminium ion | THF/THP-containing amino acids | nih.gov |
| Oxidative Decarboxylation | Disubstituted malonic acids | Radical intermediates | Ketals and Ketones | organic-chemistry.org |
Reactivity and Transformation Pathways of 2 Tert Butoxycarbonyl Amino Malonic Acid Scaffolds
Decarboxylation Reactions of 2-((tert-Butoxycarbonyl)amino)malonic Acid Derivatives
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a key transformation of this compound derivatives. This process is fundamental to the malonic ester synthesis, which ultimately yields substituted α-amino acids. The reaction can be initiated through various methods, including acid, electrochemical, and thermal means.
Acid-mediated decarboxylation of this compound derivatives is a common strategy in the synthesis of α-amino acids. This process typically involves the hydrolysis of the ester groups of a malonic ester derivative, followed by decarboxylation. The reaction is often carried out in the presence of a strong acid such as hydrochloric acid. organic-chemistry.org
A base-catalyzed Michael-type addition of sodium diethyl malonate to N-Boc-α-amidoalkyl-p-tolyl sulfones, followed by hydrolysis with refluxing 6 M aqueous hydrochloric acid, results in β³-amino acid hydrochlorides in high yields. organic-chemistry.org
Table 1: Conditions for Acid-Mediated Decarboxylation
| Starting Material | Reagents and Conditions | Product |
| Diethyl N-Boc-aminomalonate derivative | 1. Base (e.g., NaOEt) 2. Alkyl Halide 3. H₃O⁺, Heat | N-Boc-α-amino acid |
| N-Boc-α-amidoalkyl-p-tolyl sulfone and Na-diethyl malonate | Refluxing 6 M aqueous HCl | β³-amino acid hydrochloride |
Electrochemical methods provide a modern and efficient approach for the decarboxylative amidation of N-protected amino malonic acid monoesters. beilstein-journals.org This strategy is particularly useful for the synthesis of cyclic amino acid derivatives, such as 2-aminoprolines. doaj.org The reaction proceeds under Hofer-Moest conditions, involving an anodic decarboxylation to generate a stabilized carbocation. researchgate.netnih.gov This intermediate then undergoes an intramolecular reaction with a tethered nitrogen nucleophile, such as a sulfonamide, carbamate (B1207046), or benzamide, to form the cyclic product. beilstein-journals.org
This electrochemical synthesis is typically carried out in an undivided cell under constant current conditions in aqueous acetonitrile (B52724). beilstein-journals.orgdoaj.org One of the advantages of this method is that it can proceed without any added base when performed in aqueous media, as the cathodic reduction of water generates the necessary hydroxide (B78521) anions. nih.gov The starting N-protected amino malonic acid monoesters are readily prepared from diethyl acetamidomalonate through alkylation and hydrolysis. researchgate.net Research has demonstrated the successful synthesis of N-sulfonyl, N-benzoyl, and N-Boc-protected 2-aminoproline derivatives using this approach. doaj.org
Table 2: Electrochemical Decarboxylative Amidation of N-Protected Aminomalonic Acid Monoesters
| Substrate | Conditions | Product Type |
| N-Acetylamino malonic acid monoester | Anodic decarboxylation, constant current, aq. MeCN | N-protected 2-aminoproline derivative |
| N-Boc-amino malonic acid monoester | Hofer-Moest conditions | N-Boc-2-aminoproline derivative |
The enantioselective synthesis of α-amino acids can be achieved through the Brønsted base-catalyzed decarboxylative protonation of α-aminomalonate hemiesters. This reaction provides a direct route to optically enriched α-amino acid derivatives. The process involves the removal of one of the carboxyl groups, followed by a stereocontrolled protonation of the resulting enolate intermediate.
While specific studies focusing solely on this compound hemiesters are not extensively detailed in the provided context, the general principle has been demonstrated with other aminomalonate derivatives. For instance, the decarboxylation of malonic acid derivatives has been studied with copper salts and cinchona alkaloids, which was later found to be a base-catalyzed process. researchgate.net This enantioselective decarboxylation has been applied to the preparation of various α-amino acids. researchgate.net
Thermal decarboxylation is a key step in the classic malonic ester synthesis, which is a versatile method for preparing substituted acetic acids. wikipedia.org In the context of this compound, this synthesis provides a pathway to various α-amino acids. libretexts.org The process begins with the deprotonation of the α-carbon of a diethyl malonate derivative, followed by alkylation with an alkyl halide. organicchemistrytutor.comwikipedia.org
After alkylation, the ester groups are hydrolyzed to carboxylic acids, typically under acidic or basic conditions. organicchemistrytutor.com The resulting N-Boc-protected aminomalonic acid is then heated, which induces decarboxylation to yield the corresponding N-Boc-α-amino acid. masterorganicchemistry.commasterorganicchemistry.com This thermal decarboxylation proceeds through a cyclic transition state, leading to an enol intermediate that tautomerizes to the final product. masterorganicchemistry.com For dialkylated malonic acids, this decarboxylation often requires heating at elevated temperatures, sometimes neat (without a solvent). stackexchange.com The rate of thermal decarboxylation can be influenced by the solvent, with basicity, polarity, and molar volume of the solvent playing a role. researchgate.net
Table 3: Key Steps in Malonic Ester Synthesis Involving Thermal Decarboxylation
| Step | Description |
| 1. Deprotonation | A base is used to form an enolate from the N-Boc-aminomalonic ester. |
| 2. Alkylation | The enolate reacts with an alkyl halide to introduce a substituent. |
| 3. Hydrolysis | The ester groups are converted to carboxylic acids. |
| 4. Decarboxylation | The resulting dicarboxylic acid is heated to remove one carboxyl group as CO₂. |
Boc Deprotection Methodologies
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.
The removal of the Boc group from this compound derivatives is most commonly achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). researchgate.netjk-sci.com This deprotection is a key step in the final stages of amino acid and peptide synthesis.
The mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid. commonorganicchemistry.com This carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide. jk-sci.comcommonorganicchemistry.com
Trifluoroacetic Acid (TFA): TFA, often used neat or in a solvent like dichloromethane (B109758) (DCM), is a very effective reagent for Boc deprotection. researchgate.netjk-sci.com The reaction is typically fast, often completing within minutes to a few hours at room temperature. rsc.org To prevent potential side reactions from the tert-butyl cation, scavenger reagents like anisole (B1667542) or thioanisole (B89551) may be added. researchgate.net
Hydrochloric Acid (HCl): Anhydrous solutions of HCl in solvents such as dioxane or methanol (B129727) are also widely used for Boc deprotection. researchgate.netcommonorganicchemistry.com A 4M solution of HCl in dioxane is a common reagent for this purpose, offering fast and efficient removal of the Boc group. researchgate.net In some cases, this method can offer superior selectivity for deprotecting Nα-Boc groups in the presence of other acid-sensitive groups like tert-butyl esters. researchgate.net Solvent-free deprotection using HCl gas generated ex situ has also been reported as a green alternative. rsc.org
Table 4: Common Acidic Conditions for Boc Deprotection
| Reagent | Typical Solvent | Key Features |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | Fast and efficient; scavengers may be needed to trap the t-butyl cation. researchgate.netjk-sci.com |
| Hydrochloric Acid (HCl) | Dioxane, Methanol | Provides the amine as its hydrochloride salt; can offer good selectivity. researchgate.netcommonorganicchemistry.com |
Selective Deprotection in Polyfunctional Molecules
The selective removal of the tert-butoxycarbonyl (Boc) protecting group from this compound and its derivatives is a critical transformation in the synthesis of complex molecules containing multiple functional groups. The ability to deprotect the amino group while leaving other sensitive functionalities, such as esters or other protecting groups, intact is essential for multistep synthetic strategies. semanticscholar.orgnih.govresearchgate.net
Various methodologies have been developed to achieve this selectivity. Traditional methods for Boc deprotection often involve the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). sigmaaldrich.com However, these harsh conditions can lead to the cleavage of other acid-labile groups. To address this challenge, milder and more selective reagents and conditions have been explored.
One approach involves the use of Lewis acids. For instance, cerium(III) chloride (CeCl₃·7H₂O) in combination with sodium iodide (NaI) in acetonitrile has been shown to selectively cleave tert-butyl esters in the presence of N-Boc protecting groups, which represents a reversal of the usual selectivity observed under acidic conditions. organic-chemistry.org This system allows for the deprotection of carboxyl groups without affecting the Boc-protected amine.
Catalytic methods have also emerged as a sustainable and selective alternative. Iron(III) salts have been demonstrated to be effective catalysts for the selective removal of the Boc group in N,N'-diprotected amino acids and other amine derivatives. semanticscholar.org This process is often clean and may not require extensive purification. semanticscholar.org
Furthermore, thermal deprotection in a continuous flow system offers another avenue for selective Boc group removal, sometimes even in the absence of an acid catalyst. nih.govresearchgate.net By carefully controlling the temperature, it is possible to achieve sequential deprotection of different Boc groups within the same molecule, for example, removing an aryl N-Boc group in the presence of an alkyl N-Boc group. nih.gov
The choice of solvent can also play a crucial role in the selectivity of deprotection reactions. Solvents with varying polarities can influence the reaction outcome, with methanol and trifluoroethanol often being effective for thermal deprotections. nih.govresearchgate.net
Table 1: Methods for Selective Deprotection
| Method | Reagents/Conditions | Selectivity | Reference |
| Lewis Acid Catalysis | CeCl₃·7H₂O, NaI, Acetonitrile | Cleaves tert-butyl esters in the presence of N-Boc groups | organic-chemistry.org |
| Iron Catalysis | Iron(III) salts | Selective removal of Boc group from N,N'-diprotected amines | semanticscholar.org |
| Thermal Deprotection | Continuous flow, heat | Sequential deprotection based on Boc group environment (e.g., aryl vs. alkyl) | nih.govresearchgate.net |
Alkylation Reactions of this compound Derivatives
Alkylation of the α-carbon of this compound derivatives is a fundamental strategy for the synthesis of a wide variety of α-amino acids. This process typically involves the generation of a carbanion at the α-position, followed by its reaction with an electrophile, most commonly an alkyl halide. libretexts.orgucalgary.ca
Asymmetric Alkylation Using Chiral Auxiliaries
To achieve stereocontrol in the synthesis of chiral α-amino acids, asymmetric alkylation methodologies are employed. A common and effective approach is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the malonate derivative, directing the incoming alkyl group to one face of the molecule, thereby inducing diastereoselectivity. nih.govspringerprofessional.dersc.org
Various chiral auxiliaries have been developed and utilized for this purpose, including oxazolidinones (Evans' auxiliaries) and pseudoephenamine. nih.govrsc.org The general strategy involves the acylation of the chiral auxiliary with the malonic acid derivative, followed by deprotonation to form a chiral enolate. This enolate then reacts with an alkyl halide in a diastereoselective manner. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched α-alkylated product. nih.gov
The effectiveness of a chiral auxiliary is determined by its ability to create a rigid, well-defined conformational environment that biases the approach of the electrophile. nih.govrsc.org Pseudoephenamine, for example, has been shown to be a versatile chiral auxiliary, often providing high diastereoselectivities in alkylation reactions, including those that form sterically demanding quaternary carbon centers. nih.gov
Reactions with Alkyl Halides in Amidomalonate Synthesis
The amidomalonate synthesis is a classic and widely used method for the preparation of α-amino acids. libretexts.orglibretexts.org It is a variation of the malonic ester synthesis. libretexts.orglibretexts.orgmasterorganicchemistry.com The starting material is typically a diethyl or dimethyl ester of this compound.
The key steps in this synthesis are:
Deprotonation: A base, such as sodium ethoxide, is used to abstract the acidic α-proton of the malonate, generating a resonance-stabilized enolate. ucalgary.ca
Alkylation: The enolate, acting as a nucleophile, attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond. ucalgary.camasterorganicchemistry.com
Hydrolysis and Decarboxylation: The ester and amide functionalities are hydrolyzed, typically under acidic conditions, to yield an amino dicarboxylic acid intermediate. This intermediate readily undergoes decarboxylation upon heating to afford the final α-amino acid. ucalgary.caresearchgate.net
This method is versatile as a wide range of alkyl halides can be used, allowing for the synthesis of amino acids with diverse side chains. researchgate.net
Nucleophilic Attack of Carbanions
The formation of a carbanion at the α-position of this compound derivatives is central to their alkylation chemistry. The acidity of the α-proton is enhanced by the two adjacent electron-withdrawing ester groups, facilitating its removal by a suitable base. uobabylon.edu.iqsiue.edu
The resulting carbanion, or more accurately, enolate, is a potent nucleophile. uobabylon.edu.iqsiue.edu Its negative charge is delocalized onto the oxygen atoms of the carbonyl groups, which contributes to its stability. uobabylon.edu.iq This nucleophilic character allows it to react with a variety of electrophiles, not limited to alkyl halides. uobabylon.edu.iqsiue.edu
The reactivity of the carbanion can be influenced by several factors, including the nature of the base used for its generation, the solvent, and the counterion. These factors can affect the aggregation state and nucleophilicity of the enolate, thereby influencing the efficiency and selectivity of the alkylation reaction. uobabylon.edu.iqnih.gov
Table 2: Key Steps in Amidomalonate Synthesis
| Step | Description | Reagents |
| 1. Deprotonation | Formation of a nucleophilic enolate | Base (e.g., Sodium Ethoxide) |
| 2. Alkylation | Carbon-carbon bond formation | Alkyl Halide |
| 3. Hydrolysis & Decarboxylation | Formation of the final α-amino acid | Aqueous Acid, Heat |
Hydrolysis of Ester Functionalities in Malonate Derivatives
The hydrolysis of the ester groups in derivatives of this compound is a crucial step in many synthetic sequences, particularly in the final stages of amino acid synthesis to reveal the free carboxylic acid functionalities. ucalgary.caresearchgate.net This transformation can be achieved under either acidic or basic conditions. beilstein-journals.orgnih.gov
Under acidic conditions, the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This is a common procedure following the alkylation step in the amidomalonate synthesis, often performed concurrently with the deprotection of the Boc group and decarboxylation. ucalgary.ca
Basic hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This process is typically irreversible as the resulting carboxylate anion is deprotonated under the basic reaction conditions. beilstein-journals.org However, care must be taken as harsh basic conditions can sometimes lead to undesired side reactions, such as decarboxylation, especially if the resulting malonic acid is thermally unstable. beilstein-journals.orgnih.gov
The choice between acidic and basic hydrolysis often depends on the stability of other functional groups present in the molecule. For instance, if the molecule contains other acid-labile groups, basic hydrolysis might be preferred, and vice versa. The specific ester group (e.g., methyl, ethyl, tert-butyl) can also influence the choice of hydrolysis conditions, as their lability to acid or base can differ. beilstein-journals.org For example, tert-butyl esters are readily cleaved under mild acidic conditions, while methyl and ethyl esters generally require more forcing conditions. organic-chemistry.org
Condensation Reactions Involving this compound Derivatives
Derivatives of this compound can participate in various condensation reactions, which are reactions where two molecules combine, often with the elimination of a small molecule like water. libretexts.org These reactions are fundamental in the synthesis of more complex structures and heterocyclic systems. nih.gov
For instance, the activated methylene (B1212753) group of these malonate derivatives can react with aldehydes and ketones in Knoevenagel-type condensations. pressbooks.pub This reaction typically involves a base catalyst and results in the formation of a new carbon-carbon double bond.
Furthermore, these malonate derivatives can serve as precursors for the synthesis of heterocyclic compounds. nih.gov For example, they can react with dinucleophiles, such as urea (B33335) or amidines, in cyclocondensation reactions to form six-membered rings like barbituric acid derivatives. nih.gov The reactivity of the malonate derivative in these reactions can be enhanced by converting one of the ester groups into a more reactive species, such as an acid chloride. nih.gov
Condensation reactions are also central to peptide synthesis, where the carboxylic acid functionality of one amino acid derivative condenses with the amino group of another. libretexts.org While the parent this compound is not directly used in this way, its derivatives, after conversion to monosubstituted amino acids, are the fundamental building blocks for proteins.
Table 3: Types of Condensation Reactions
| Reaction Type | Reactants | Product Type |
| Knoevenagel Condensation | Malonate derivative, Aldehyde/Ketone | α,β-Unsaturated compound |
| Cyclocondensation | Malonate derivative, Dinucleophile (e.g., Urea) | Heterocyclic compound (e.g., Barbiturate) |
| Peptide Bond Formation | Amino acid derivative, Amino acid derivative | Dipeptide |
Cross-Coupling Reactions Utilizing this compound Scaffolds
The scaffold of this compound, particularly in its diester form (e.g., diethyl malonate), serves as a versatile substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. The acidic α-carbon of the malonate can be deprotonated to form a stabilized carbanion (enolate), which can then participate as a nucleophile in various coupling cycles, such as Suzuki-Miyaura, Heck, and Sonogashira reactions. The tert-butoxycarbonyl (Boc) protecting group is generally stable under the conditions required for many of these transformations.
A significant application is the direct α-arylation of the malonate scaffold. Research has demonstrated that palladium catalysts, when paired with sterically hindered phosphine (B1218219) ligands, are highly effective for coupling aryl halides with the enolates of dialkyl malonates. nih.gov This process allows for the direct formation of a C(sp²)–C(sp³) bond, leading to α-aryl-α-amino acid precursors. Both electron-rich and electron-poor aryl bromides and chlorides can be used as coupling partners. nih.gov The choice of ligand is critical, with bulky trialkylphosphines or ferrocenyldialkylphosphines showing high efficacy. nih.gov Furthermore, this methodology can be extended to a one-pot procedure where the initial cross-coupling is followed by in-situ alkylation, providing a streamlined route to complex, non-proteinogenic amino acid derivatives. nih.gov
While direct arylation is prominent, the underlying reactivity of the scaffold is compatible with other major cross-coupling methodologies. The general schemes for Suzuki-Miyaura, Sonogashira, and Heck reactions involve the catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. wikipedia.orgwikipedia.orgorganic-chemistry.org The stability of the Boc-protecting group under the typically mild, often basic conditions of these reactions makes the this compound scaffold a suitable starting point for synthesizing amino acids with diverse side chains, including those containing aryl, vinyl, or alkynyl functionalities. wikipedia.orgwikipedia.orgorganic-chemistry.orgresearchgate.net
| Aryl Halide | Malonate Derivative | Catalyst/Ligand | Base | Product | Reference |
|---|---|---|---|---|---|
| Aryl Bromide (Electron-poor/rich) | Diethyl Malonate | Pd(dba)₂ / P(t-Bu)₃ | NaH or NaO-t-Bu | Diethyl 2-Aryl-2-aminomalonate derivative | nih.gov |
| Aryl Chloride (Electron-poor/rich) | Diethyl Malonate | Pd(dba)₂ / (1-Ad)P(t-Bu)₂ | NaO-t-Bu | Diethyl 2-Aryl-2-aminomalonate derivative | nih.gov |
| 4-Bromotoluene | Di-tert-butyl Malonate | Pd(OAc)₂ / P(t-Bu)₃ | NaH | Di-tert-butyl 2-((tert-Butoxycarbonyl)amino)-2-(p-tolyl)malonate | nih.gov |
| 4-Chlorobenzonitrile | Ethyl Cyanoacetate (B8463686)* | Pd₂(dba)₃ / P(t-Bu)₃ | NaH | Ethyl 2-cyano-2-(4-cyanophenyl)acetate | nih.gov |
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
The reactivity of this compound and its diester derivatives with strong organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents is characterized by two primary interaction sites: the acidic N-H proton of the Boc-carbamate and the electrophilic carbonyl carbons of the ester or carboxylic acid groups. libretexts.orglibretexts.org
Upon introduction of an organometallic reagent, the first equivalent acts as a strong base, rapidly deprotonating the nitrogen of the Boc-amino group. libretexts.org This acid-base reaction is typically faster than nucleophilic attack at the carbonyl centers. Subsequent reactions depend on the specific substrate (acid vs. ester) and the reaction conditions.
In the case of diester derivatives, such as diethyl 2-((tert-butoxycarbonyl)amino)malonate, after the initial deprotonation, further equivalents of the organometallic reagent can act as nucleophiles. The standard reaction pathway for esters with an excess of Grignard or organolithium reagents involves a double addition. libretexts.orgucalgary.camasterorganicchemistry.com The first nucleophilic addition to one of the ester carbonyls forms a tetrahedral intermediate, which then collapses to eliminate an ethoxide leaving group, yielding a ketone intermediate. masterorganicchemistry.com This ketone is more reactive than the starting ester and immediately undergoes a second nucleophilic addition by another equivalent of the organometallic reagent. ucalgary.ca After an acidic workup, the final product is a tertiary alcohol where two identical R-groups from the organometallic reagent have been installed. libretexts.orgmasterorganicchemistry.com
However, this pathway can be controlled to achieve selective mono-acylation, stopping at the ketone stage. A notable method involves the conversion of an N-Boc protected amino acid into an activated ester in situ, which then reacts with a Grignard reagent in the presence of a copper(I) catalyst (e.g., CuI). organic-chemistry.org This copper-catalyzed approach facilitates the formation of an N-protected α-amino ketone and effectively prevents the second addition that would lead to the tertiary alcohol. organic-chemistry.org This transformation provides a valuable route to synthetically useful α-amino ketones from amino acid precursors. organic-chemistry.org In contrast, reacting the free carboxylic acid form of the scaffold with two equivalents of an organolithium reagent can also yield a ketone after acidic workup, a reaction that is not effective with Grignard reagents. masterorganicchemistry.com
| N-Boc Amino Acid Derivative | Grignard Reagent (RMgX) | Key Additive/Reagent | Product | Reference |
|---|---|---|---|---|
| N-Boc-Alanine | Phenylmagnesium Bromide | CDMT, NMM**, CuI | N-Boc-1-amino-1-phenylpropan-2-one | organic-chemistry.org |
| N-Boc-Valine | Ethylmagnesium Bromide | CDMT, NMM, CuI | N-Boc-3-amino-4-methylpentan-2-one | organic-chemistry.org |
| N-Boc-Phenylalanine | Methylmagnesium Iodide | CDMT*, NMM, CuI | N-Boc-1-amino-3-phenylpropan-2-one | organic-chemistry.org |
| This compound | Methyl lithium (2 equiv.) | None (followed by H₃O⁺) | N-Boc-1-amino-1-acetyl derivative (ketone) | masterorganicchemistry.com |
Applications in Advanced Organic Synthesis
Synthesis of Unnatural Alpha-Amino Acids and Analogues
The quest for novel therapeutic agents and biological probes has fueled the demand for unnatural alpha-amino acids with tailored properties. 2-((tert-Butoxycarbonyl)amino)malonic acid and its derivatives have emerged as pivotal starting materials for the synthesis of these complex molecules.
Stereoselective Synthesis of Arylglycines
Arylglycines are a critical class of non-proteinogenic amino acids found in numerous biologically active compounds. A significant challenge in their synthesis is the control of stereochemistry at the alpha-carbon. One effective strategy employs diethyl N-Boc-iminomalonate, derived from this compound, as a highly reactive and stable electrophilic glycine (B1666218) equivalent. organic-chemistry.org This imine undergoes reaction with organomagnesium reagents, such as Grignard reagents, to form substituted aryl N-Boc-aminomalonates. Subsequent hydrolysis and decarboxylation afford the desired arylglycines. organic-chemistry.org This method is advantageous due to the mild conditions required for the removal of the Boc protecting group and the wide availability of starting materials. organic-chemistry.org
Another powerful method involves the cationic palladium(II)-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl iminoacetates. This approach yields optically active arylglycine derivatives with high diastereoselectivity. nih.gov
| Precursor | Reagent | Product Class | Key Features |
| Diethyl N-Boc-iminomalonate | Organomagnesium Reagents (Grignard) | Arylglycines | Stable glycine equivalent, mild deprotection organic-chemistry.org |
| N-tert-butanesulfinyl iminoacetates | Arylboronic Acids (Palladium catalyst) | Optically Active Arylglycines | High diastereoselectivity nih.gov |
Preparation of Substituted Alpha-Amino Acids
The general strategy for synthesizing a variety of alpha-amino acids often involves the alkylation of a malonic ester derivative. Diethyl 2-((tert-butoxycarbonyl)amino)malonate is an excellent substrate for this purpose. The methylene (B1212753) proton, flanked by two ester groups, is readily deprotonated by a suitable base, such as sodium ethoxide, to form a stable enolate. This nucleophilic enolate can then be reacted with a range of alkyl halides to introduce diverse side chains. ucalgary.ca Subsequent hydrolysis of the ester and amide groups, followed by decarboxylation, yields the final alpha-amino acid. ucalgary.ca This classical yet robust methodology allows for the synthesis of a vast library of primary α-amino acids by simply varying the alkyl halide used in the alkylation step. ucalgary.ca
Synthesis of Alpha-Amino Acid Derivatives with Unique Side Chains (e.g., Propanoic Acid Derivatives, Cyanopropanoic Acid Derivatives)
The versatility of the aminomalonate scaffold extends to the synthesis of amino acids with functionalized side chains. For instance, the synthesis of amino acids bearing a propanoic acid side chain, such as β-carboxyaspartic acid (Asa), can be envisioned through the alkylation of a Boc-protected aminomalonate with a suitable three-carbon electrophile containing a protected carboxylic acid function.
Furthermore, the introduction of a cyanopropanoic acid side chain can be achieved through a Michael addition reaction. The enolate of diethyl 2-((tert-butoxycarbonyl)amino)malonate can act as a nucleophile, adding to an α,β-unsaturated nitrile like acrylonitrile. libretexts.org This conjugate addition would furnish a derivative that, after hydrolysis and decarboxylation, would yield an amino acid with a cyanopropanoic acid side chain. This reaction is a powerful carbon-carbon bond-forming strategy that expands the scope of accessible unnatural amino acids. libretexts.orgmdpi.com
Preparation of Acetylene-Containing Alpha-Amino Acids
Acetylenic amino acids are valuable building blocks in medicinal chemistry and chemical biology, offering a reactive handle for further modifications via "click" chemistry and other transformations. The synthesis of these compounds can be readily achieved using diethyl 2-((tert-butoxycarbonyl)amino)malonate or its analogs. A common approach involves the alkylation of the malonate enolate with an acetylene-containing electrophile, such as propargyl bromide or tosylate. researchgate.net For example, the alkylation of diethyl 2-acetamidomalonate, a closely related substrate, with propargyl tosylate proceeds efficiently to introduce the propargyl group. A similar transformation with the Boc-protected aminomalonate would provide a straightforward route to Boc-protected propargylglycine (B1618536) derivatives. researchgate.net
Role in Peptide and Peptidomimetic Synthesis
Beyond the synthesis of individual amino acids, this compound plays a crucial role in the construction of more complex molecules like novel peptides and peptidomimetics, which are designed to mimic the structure and function of natural peptides but with enhanced properties such as stability and bioavailability.
Use as a Building Block for Protected Amino Acids in Peptide Assembly
One of the foundational applications of this compound esters, such as diethyl 2-((tert-butoxycarbonyl)amino)malonate, is in the synthesis of non-canonical and α,α-disubstituted α-amino acids. ucalgary.caresearchgate.netlibretexts.org These modified amino acids are crucial building blocks in peptide assembly, where they are used to introduce conformational constraints, enhance metabolic stability, or modulate biological activity. springernature.com
The synthetic strategy is analogous to the classic malonic ester synthesis. libretexts.org The α-carbon of the malonate is readily deprotonated by a suitable base (e.g., sodium ethoxide) to form a stabilized enolate. This nucleophilic enolate can then be alkylated by reacting it with a wide variety of alkyl halides. This step introduces a new substituent at the α-carbon. Following alkylation, the resulting substituted malonic ester is subjected to acidic hydrolysis. This step serves three purposes: it cleaves the ester groups to carboxylic acids, removes the tert-Butoxycarbonyl (Boc) protecting group, and facilitates the decarboxylation of the now-unstable malonic acid derivative to yield the final α-amino acid. ucalgary.ca
This methodology allows for the synthesis of a diverse library of amino acids by simply varying the alkyl halide used in the alkylation step. researchgate.net The resulting Boc-protected amino acids can then be utilized in standard solid-phase peptide synthesis (SPPS) protocols. springernature.compeptide.com The ability to generate α,α-disubstituted amino acids is particularly significant, as these residues can enforce specific secondary structures, such as helices or turns, within a peptide chain. researchgate.net
Table 1: Synthesis of α-Amino Acids via Amidomalonate Synthesis
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| 1. Enolate Formation | Base (e.g., NaOEt) | Deprotonation of the α-carbon to form a nucleophilic enolate. |
| 2. Alkylation | Alkyl Halide (R-X) | Introduction of a side chain (R-group) via SN2 reaction. |
| 3. Hydrolysis & Decarboxylation | Aqueous Acid (e.g., H₃O⁺), Heat | Removal of ester and Boc groups, followed by loss of CO₂ to form the final α-amino acid. |
Preparation of Cyclic and Branched Peptides
The synthesis of cyclic and branched peptides is a key strategy for developing peptidomimetics with enhanced stability and receptor-binding affinity. nih.govuni-kiel.deresearchgate.net While the direct use of this compound as a branching point in a peptide backbone is not a widely documented strategy, its utility in creating α,α-disubstituted amino acids (as described in 4.2.2) is relevant to this field. The incorporation of these sterically hindered amino acids can pre-organize a linear peptide chain into a conformation that is favorable for macrocyclization, thereby facilitating the ring-closing step. uni-kiel.de
For creating branched peptides, the standard method involves using an amino acid with a side chain that can be orthogonally protected and later used for peptide elongation, such as Lysine. youtube.com While theoretically, the malonate moiety could be functionalized to serve as a branching point, this application is not commonly reported.
Synthesis of Statin Analog Peptides
Statins are a class of drugs that contain a characteristic β-hydroxy acid or β-hydroxy lactone moiety. nih.govjchemrev.com Peptides incorporating statin-like residues are of interest as potential protease inhibitors. nih.gov A direct synthetic route from this compound to statin analog peptides is not prominently featured in the literature. However, an indirect connection can be established through the synthesis of tetramic acid derivatives. As detailed in section 4.3.1, Boc-aminomalonate derivatives are effective precursors for tetramic acids. Certain statine (B554654) analogs, such as (3S,4S)-4-amino-3-hydroxy-5-(imidazol-4-yl)pentanoic acid (HiSta), have been synthesized from precursors that involve a tetramic acid intermediate. The tetramic acid is stereoselectively reduced to form a 4-hydroxy lactam, which serves as a key building block for the statine side chain. This suggests that while not a direct precursor, this compound can be used to construct intermediates relevant to the synthesis of complex peptide-statin hybrids.
Construction of Heterocyclic Ring Systems
Synthesis of Tetramic Acid Derivatives
This compound derivatives are valuable starting materials for the construction of tetramic acids (pyrrolidine-2,4-diones), which are core structures in many biologically active natural products. A key synthetic strategy involves a decarboxylative aldol (B89426) reaction followed by a Dieckmann cyclization.
In this approach, a hemi-malonate derivative of diethyl (Boc-amino)malonate undergoes an erythro-diastereoselective, decarboxylative aldol reaction with various aldehydes. This reaction forges a new carbon-carbon bond and sets the stereochemistry, yielding β-hydroxy-α-amino acid derivatives, such as Boc-protected allo-phenylserines.
These linear precursors are then subjected to a base-mediated Dieckmann ring closure. This intramolecular condensation reaction between the ester groups, often facilitated by bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), results in the formation of the five-membered tetramate ring system. This method provides a versatile route to a wide array of substituted tetramic acids, with the substituents being determined by the choice of aldehyde in the initial aldol reaction. nih.gov
Formation of Pyrrolidine (B122466) Derivatives
The synthesis of the pyrrolidine ring is a central goal in organic chemistry due to its prevalence in natural products and pharmaceuticals. unibo.itorganic-chemistry.org Based on the principles of the malonic ester synthesis, diethyl 2-((tert-butoxycarbonyl)amino)malonate can be envisioned as a precursor for substituted pyrrolidines. A plausible, though not explicitly cited, synthetic route would involve the sequential dialkylation of the α-carbon.
Specifically, the enolate of diethyl Boc-aminomalonate could be reacted with a 1,4-dihaloalkane, such as 1,4-dibromobutane. The initial alkylation would be followed by a base-induced intramolecular alkylation, leading to the formation of a cyclized intermediate. Subsequent hydrolysis and decarboxylation of this intermediate would yield a pyrrolidine-2-carboxylic acid derivative. Another potential pathway involves a tandem Michael addition-cyclization sequence, where the malonate enolate adds to an appropriate Michael acceptor that also contains a leaving group, facilitating subsequent ring closure to form the pyrrolidine scaffold. ntu.edu.sg
Preparation of 2-Aminoprolines
A modern and efficient application of this compound derivatives is in the electrochemical synthesis of 2-aminoprolines. nih.govunibo.itresearchgate.net This method provides access to valuable non-proteinogenic cyclic amino acids, which are important motifs in peptidomimetics and drug design. nih.gov
The synthesis starts with a readily available N-protected amino malonic acid monoester. The key step is an anodic decarboxylation under Hofer-Moest reaction conditions. unibo.itresearchgate.net This electrochemical oxidation generates a stabilized N-acyliminium ion intermediate. This reactive intermediate then undergoes an intramolecular cyclization, where a tethered nitrogen nucleophile (such as a carbamate (B1207046), sulfonamide, or benzamide) attacks the electrophilic carbon to form the five-membered pyrrolidine ring of the 2-aminoproline derivative. nih.gov This decarboxylative amidation proceeds in an undivided cell under constant current, providing direct access to N-Boc-protected 2-aminoproline derivatives. nih.govunibo.it The resulting N-protected 2-aminoprolines can be incorporated into dipeptides following ester hydrolysis and subsequent amide bond formation. nih.gov
Table 2: Electrochemical Synthesis of N-Boc-2-aminoproline Derivative
| Step | Process | Key Intermediate | Result |
|---|---|---|---|
| 1. Anodic Oxidation | Electrochemical decarboxylation of the malonic acid monoester. | Stabilized N-acyliminium ion. | Generation of a reactive electrophile. |
| 2. Cyclization | Intramolecular amidation by a tethered N-nucleophile. | --- | Formation of the pyrrolidine ring. |
Cyclization Reactions
Derivatives of malonic acid are well-established precursors for the synthesis of a wide array of heterocyclic compounds through cyclocondensation reactions. nih.gov Diethyl 2-((tert-butoxycarbonyl)amino)malonate, as a 2-substituted malonic ester, serves as a key substrate in these transformations. The general strategy involves reacting the malonate derivative with a 1,3-dinucleophile, which can attack the two electrophilic carbonyl carbons of the ester groups, leading to the formation of six-membered rings. nih.gov
A classic example of this type of reaction is the synthesis of barbituric acid derivatives. In this context, diethyl 2-((tert-butoxycarbonyl)amino)malonate can react with urea (B33335) in the presence of a base. The nucleophilic nitrogens of urea attack the ester carbonyls, displacing ethanol (B145695) and forming a new heterocyclic ring. The resulting structure is a barbiturate (B1230296) with a protected amino group at the 5-position, which can be deprotected or further functionalized as needed. This approach provides a direct route to substituted malonyl heterocycles possessing significant structural and, potentially, biological importance. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| Diethyl 2-((tert-butoxycarbonyl)amino)malonate | Urea | Basic (e.g., Sodium Ethoxide) | 5-(Boc-amino)barbituric acid |
| Diethyl 2-((tert-butoxycarbonyl)amino)malonate | Amidines | Basic, Elevated Temperature | Substituted Pyrimidinediones |
| Diethyl 2-((tert-butoxycarbonyl)amino)malonate | 2-Aminopyridine | Elevated Temperature (>250°C) | Pyrido[1,2-a]pyrimidine-2,4-dione derivative |
Synthesis of Beta-Amino Acid Analogues (e.g., β³-Amino Acid Hydrochlorides)
β-Amino acids are crucial components in the field of peptidomimetics, where their incorporation into peptide backbones can confer improved metabolic stability and altered conformational properties. illinois.edu While numerous methods exist for their synthesis, pathways utilizing malonic esters are of significant interest. One established route to β³-amino acid hydrochlorides involves a base-catalyzed Michael-type addition of sodium diethyl malonate to N-Boc-α-amidoalkyl-p-tolyl sulfones. organic-chemistry.org
A more direct, albeit multi-step, application of this compound involves its conversion to a Boc-protected α-amino acid, which can then be homologated to the corresponding β-amino acid. The classic Arndt-Eistert homologation is a common method for this one-carbon backbone extension. illinois.eduresearchgate.net
The process begins with the alkylation of diethyl 2-((tert-butoxycarbonyl)amino)malonate. The resulting α-substituted diester is then hydrolyzed and decarboxylated to yield a non-natural α-amino acid. This α-amino acid is then subjected to the Arndt-Eistert reaction sequence:
Conversion of the carboxylic acid to an acid chloride.
Reaction with diazomethane (B1218177) to form a diazoketone.
Wolff rearrangement in the presence of a nucleophile (like water or an alcohol), typically catalyzed by a silver salt, to yield the homologated β-amino acid or its ester.
This sequence effectively inserts a methylene group between the carboxyl and the α-carbon, transforming the α-amino acid into its β-amino acid analogue. illinois.edu
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Alkylation of Diethyl Boc-aminomalonate | NaH, R-X | Diethyl 2-alkyl-2-((tert-butoxycarbonyl)amino)malonate |
| 2 | Hydrolysis & Decarboxylation | Aq. Acid/Base, Heat | Boc-α-amino acid |
| 3 | Arndt-Eistert Homologation | SOCl₂, CH₂N₂, Ag₂O/H₂O | Boc-β-amino acid |
| 4 | Deprotection | 6 M HCl (aq), Reflux | β³-Amino Acid Hydrochloride |
Generation of Chemical Libraries for High-Throughput Screening
The discovery of novel bioactive molecules often relies on the screening of large collections of compounds, known as chemical libraries. nih.govresearchgate.net this compound is an exemplary scaffold for the generation of such libraries due to its trifunctional nature. nih.gov The core structure contains three distinct points for diversification: the two carboxylic acid groups and the protected primary amine.
This structure allows for a combinatorial approach to synthesis. The Boc-protected amine can be deprotected and acylated with a diverse set of carboxylic acids (R¹-COOH). The two malonic acid carboxyl groups can be converted to amides using a variety of amines (R²-NH₂ and R³-NH₂). By systematically varying the building blocks (R¹, R², R³) attached to the central scaffold, a vast library of structurally related but distinct compounds can be rapidly synthesized. nih.govmdpi.com This strategy is highly efficient for exploring the structure-activity relationships (SAR) of a potential drug lead. nih.gov
The synthesis can be performed using solid-phase techniques, where the scaffold is attached to a resin, allowing for easy purification after each reaction step. The resulting library of compounds can then be screened in high-throughput assays to identify molecules with desired biological activity. nih.gov
| Diversification Point | Reaction Type | Building Block Class |
| Amine (after Boc deprotection) | Amide Coupling | Carboxylic Acids (R¹-COOH) |
| Carboxyl Group 1 | Amide Coupling | Primary/Secondary Amines (R²-NH₂) |
| Carboxyl Group 2 | Amide Coupling | Primary/Secondary Amines (R³-NH₂) |
Applications in the Synthesis of Agrochemicals and Bioactive Compounds
This compound serves as a pivotal intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research. Its primary utility lies in its role as a precursor to a wide range of natural and non-natural α-amino acids. Through the malonic ester synthesis, where the diester is alkylated and then hydrolyzed and decarboxylated, virtually any side chain can be introduced at the α-position. libretexts.org
These custom-synthesized amino acids are then incorporated into larger, biologically active molecules. In pharmaceutical development, they are used to create peptide analogues with enhanced therapeutic properties, such as increased resistance to enzymatic degradation or improved receptor binding. The synthesis of heterocyclic amino acids containing selenazole and azetidine (B1206935) cores, which are valuable building blocks for DNA-encoded chemical libraries, has been demonstrated starting from N-Boc-protected precursors. mdpi.com
In the agrochemical sector, many modern fungicides, herbicides, and insecticides are heterocyclic compounds or contain amide functionalities derived from amino acids. Boron-containing compounds, for instance, have emerged as a class of agrochemicals, particularly as fungicides. mdpi.com The ability to synthesize novel heterocyclic structures and unique amino acid derivatives using Boc-aminomalonic acid as a starting point makes it a valuable tool in the discovery of new crop protection agents. The structural motifs generated can be used to develop compounds that target specific biological pathways in pests and weeds.
| Application Area | Synthetic Role of Boc-Aminomalonic Acid | Example Product Class |
| Pharmaceuticals | Precursor to non-natural α-amino acids | Peptidomimetics, Enzyme inhibitors |
| Pharmaceuticals | Building block for heterocyclic systems | Bioactive heterocycles |
| Agrochemicals | Precursor for novel amino acid-derived structures | Diamide-type insecticides/fungicides |
| Agrochemicals | Scaffold for heterocyclic synthesis | Heterocyclic fungicides and herbicides |
Stereochemical Aspects and Enantioselective Transformations
Chiral Synthesis Employing 2-((tert-Butoxycarbonyl)amino)malonic Acid Scaffolds
The tert-butoxycarbonyl (Boc) protected aminomalonate framework is a versatile starting point for constructing chiral α-amino acids. A prominent strategy involves the use of chiral auxiliaries to direct stereoselective transformations. For instance, Evans' chiral auxiliaries, such as (4R)- or (4S)-4-phenyl-oxazolidin-2-one, have been successfully utilized to control the stereochemistry in the synthesis of highly constrained α-amino acid derivatives. researchgate.net This method facilitates asymmetric Michael additions and subsequent azidation and hydrogenolysis, yielding products with high diastereomeric excess. researchgate.net
The general approach often involves the following key steps:
Coupling: The starting material, such as trans-cinnamic acid, is coupled with an optically pure chiral auxiliary. researchgate.net
Stereoselective Reaction: The resulting imide conjugate undergoes a stereoselective reaction, for example, an asymmetric 1,4-Michael addition. researchgate.net
Functional Group Introduction: An amino group precursor, like an azido (B1232118) group, is introduced. researchgate.net
Cleavage and Protection: The chiral auxiliary is cleaved, and the newly formed amino group is protected, often with a Boc group, to afford the target chiral amino acid derivative. researchgate.net
This methodology allows for the synthesis of non-proteinogenic α-amino acids with two chiral centers, providing access to a diverse range of stereoisomers. researchgate.net
Enantioselective Alkylation and Protonation Strategies
Enantioselective alkylation of enolates derived from this compound esters is a powerful method for creating chiral centers. Phase-transfer catalysis has emerged as an efficient technique for this purpose. By employing chiral phase-transfer catalysts, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, the α-alkylation of malonate derivatives can proceed with high chemical yields and excellent enantioselectivities. nih.gov This approach is particularly valuable for synthesizing α-methyl-α-alkylmalonates, which are versatile chiral building blocks containing a quaternary carbon center. nih.gov
Another critical strategy is enantioselective protonation. This kinetically controlled process can establish a new stereogenic center. illinois.edu The challenge lies in the rapid, often diffusion-controlled, nature of proton exchange. illinois.edu Success hinges on the use of chiral proton donors that are weakly acidic and can effectively differentiate between the two enantiotopic faces of a prochiral enolate. illinois.edu While not as commonly applied directly to Boc-aminomalonate itself, the principles of enantioselective protonation are fundamental in the broader context of asymmetric amino acid synthesis.
The development of novel chiral ligands is also crucial for advancing enantioselective alkylation reactions. For example, new sterically encumbered bis(oxazoline) ligands have been shown to improve both reactivity and enantioselectivity in nickel-catalyzed deaminative alkylation reactions of α-amino acid derivatives. thieme-connect.de
Optical Resolution Techniques (e.g., Enzymatic Resolution)
Optical resolution provides a means to separate a racemic mixture of chiral compounds into its constituent enantiomers. tcichemicals.com For derivatives of this compound, enzymatic resolution is a particularly effective and widely used technique.
Enzymes, due to their inherent chirality, can selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other unchanged. A common approach involves the use of proteases or acylases. For example, the tandem action of a serine protease (like α-chymotrypsin or subtilisin BPN') and an Aspergillus genus aminoacylase (B1246476) on a racemic N-acetyl-α-aminoalkanedioic acid diester can produce the corresponding L-α-aminoalkanedioic acid ω-ester in good yield and with high optical purity. nih.gov
The process typically involves:
Enzymatic Hydrolysis: The enzyme selectively hydrolyzes one ester or amide group of one enantiomer.
Separation: The resulting mixture of the unreacted enantiomer and the hydrolyzed product can be separated based on their different physical properties (e.g., solubility, charge).
This method is valued for its high selectivity, mild reaction conditions, and environmental compatibility.
Diastereoselective Synthesis of Derivatives
Diastereoselective synthesis aims to control the formation of one diastereomer over others when a new stereocenter is created in a molecule that already contains one or more stereocenters. In the context of this compound derivatives, this is often achieved by leveraging the stereochemical information present in a chiral substrate or reagent.
One powerful approach involves the use of chiral auxiliaries, as discussed in the chiral synthesis section. The Evans' oxazolidinone auxiliaries, for example, provide excellent diastereocontrol in various reactions, including Michael additions and azidations, leading to products with high diastereomeric excess (>90% de). researchgate.net The stereochemistry of the final product is dictated by the chirality of the auxiliary used. researchgate.net
Amino acids themselves can serve as inexpensive and enantiopure starting materials for the diastereoselective synthesis of more complex molecules like vicinal amino alcohols. rsc.org The inherent chirality of the starting amino acid can direct the stereochemical outcome of subsequent reactions.
The reaction of N-tert-butoxycarbonyl protected amino acids, such as alanine (B10760859) and valine, with dichlorophenylphosphine (B166023) (PhPCl₂) can lead to the exclusive formation of P-chiral trans-1,3,2-oxazaphospholidinones, demonstrating high diastereoselectivity. nih.gov
Mechanistic Investigations of Reactions Involving 2 Tert Butoxycarbonyl Amino Malonic Acid
Detailed Reaction Mechanisms of Decarboxylation
The decarboxylation of 2-((tert-butoxycarbonyl)amino)malonic acid, a substituted malonic acid, is a critical reaction for converting it into Boc-protected amino acids. This transformation can proceed through different mechanistic pathways depending on the reaction conditions.
The most common method is thermal decarboxylation . This process occurs upon heating and proceeds through a concerted, six-membered cyclic transition state. elsevierpure.comnih.gov In this pericyclic reaction, the hydroxyl proton of one carboxyl group is transferred to the carbonyl oxygen of the other, while the carbon-carbon bond cleaves, releasing carbon dioxide (CO₂). This concerted mechanism results in the formation of an enol intermediate, which subsequently tautomerizes to the more stable α-amino acid product. elsevierpure.com The stability of this six-membered transition state is why decarboxylation is facile for malonic acids and β-keto acids but does not typically occur with simple carboxylic acids. elsevierpure.comnih.gov
A distinct, non-thermal pathway involves photoredox catalysis . This method allows for the decarboxylation of malonic acid derivatives under mild conditions using visible light. rsc.org The proposed mechanism initiates with the deprotonation of the carboxylic acid. A single electron transfer (SET) from the resulting carboxylate to an excited photoredox catalyst (like an acridinium (B8443388) salt) generates an acyloxyl radical. This radical is unstable and rapidly loses CO₂, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from a donor in the reaction mixture (such as thiophenol) to yield the final decarboxylated product. rsc.org
| Feature | Thermal Decarboxylation | Photoredox-Catalyzed Decarboxylation |
|---|---|---|
| Activation | Heat | Visible Light & Photocatalyst |
| Key Intermediate | Enol via a 6-membered cyclic transition state | Acyloxyl and Carbon-centered radicals |
| Mechanism Type | Pericyclic Reaction | Radical Chain Reaction |
| Byproduct Formation | Carbon Dioxide | Carbon Dioxide |
| Typical Conditions | Heating in a suitable solvent | Room temperature, inert atmosphere |
Pathways of Boc Protection and Deprotection
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under many reaction conditions and its facile removal under specific acidic conditions. usm.eduresearchgate.net
Boc Protection: The standard procedure for installing the Boc group onto an aminomalonate involves its reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The mechanism is a straightforward nucleophilic acyl substitution. frontiersin.org
The nucleophilic nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of Boc₂O. researchgate.netlibretexts.org
This forms a tetrahedral intermediate.
The intermediate collapses, leading to the cleavage of the carbonate bond. This releases a tert-butyl carbonate anion as a leaving group.
This unstable leaving group rapidly decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion. libretexts.org
The tert-butoxide anion is basic enough to abstract the proton from the now-protonated amine, yielding the neutral N-Boc protected compound and tert-butanol (B103910). The release of CO₂ gas provides a strong thermodynamic driving force for the reaction. usm.edulibretexts.org
Boc Deprotection: The removal of the Boc group is typically achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). frontiersin.org The mechanism leverages the stability of the tertiary carbocation that is formed. researchgate.net
The carbamate (B1207046) oxygen is protonated by the strong acid (e.g., TFA). researchgate.net
The C-O bond of the tert-butyl group cleaves to release the very stable tert-butyl cation and a carbamic acid intermediate. The formation of this stabilized cation is the key to the lability of the Boc group in acid.
The resulting carbamic acid is highly unstable and spontaneously undergoes rapid decarboxylation (loss of CO₂) to furnish the protonated amine (as an ammonium (B1175870) salt). researchgate.netfrontiersin.org
A final workup with a mild base neutralizes the salt to give the free amine.
| Process | Typical Reagents | Key Mechanistic Steps |
|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O), often with a base like triethylamine (B128534) (TEA) or NaOH | 1. Nucleophilic attack by amine on Boc₂O. 2. Collapse of tetrahedral intermediate. 3. Decomposition of leaving group to CO₂ and tert-butoxide. |
| Deprotection | Strong acid (e.g., Trifluoroacetic Acid (TFA), HCl) in an organic solvent (e.g., Dichloromethane (DCM)) | 1. Protonation of carbamate oxygen. 2. Elimination of stable tert-butyl cation. 3. Spontaneous decarboxylation of carbamic acid intermediate. |
Stereocontrol Mechanisms in Asymmetric Transformations
While this compound itself is achiral, its diester derivatives, such as diethyl 2-((tert-butoxycarbonyl)amino)malonate, are crucial prochiral starting materials for the asymmetric synthesis of α-amino acids. The key transformation is the stereocontrolled alkylation of the α-carbon. This is commonly achieved through chiral phase-transfer catalysis (PTC) . libretexts.org
The mechanism relies on the generation of an enolate from the malonate ester, which is then complexed by a chiral catalyst that directs the approach of an incoming electrophile (e.g., an alkyl halide).
Enolate Formation: In a biphasic system (e.g., toluene (B28343) and aqueous NaOH), a base deprotonates the acidic α-carbon of the diethyl 2-((tert-butoxycarbonyl)amino)malonate, forming a planar, prochiral enolate anion that resides primarily in the aqueous phase. nih.gov
Chiral Ion Pairing: A chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from a cinchona alkaloid or a specially designed bifunctional catalyst (e.g., a Maruoka catalyst), is added. rsc.org The cationic part of the catalyst (the quaternary ammonium ion, Q⁺) forms a tight ion pair with the enolate anion (E⁻) in the aqueous phase or at the interface.
Phase Transfer: This lipophilic chiral ion pair [Q⁺E⁻] is extracted from the aqueous phase into the organic phase, where the alkylating agent (R-X) is dissolved.
Face-Selective Alkylation: The complex three-dimensional structure of the chiral catalyst creates a sterically and electronically differentiated environment around the enolate. It effectively blocks one of the two faces of the planar enolate. Consequently, the alkylating agent can only approach from the less hindered face, leading to the formation of one enantiomer of the alkylated product in significant excess. libretexts.org
Catalyst Regeneration: After the Sₙ2 reaction, the newly formed neutral product is released, and the catalyst cation (Q⁺) pairs with a halide anion (X⁻) and returns to the aqueous phase or interface to begin another catalytic cycle.
| Component | Role in Stereocontrol |
|---|---|
| Prochiral Substrate | Diethyl 2-((tert-butoxycarbonyl)amino)malonate; provides the enolate. |
| Base | Aqueous NaOH or KOH; generates the enolate anion. |
| Chiral Phase-Transfer Catalyst | Forms a chiral ion pair with the enolate, creating a chiral environment and shielding one face of the enolate. |
| Alkylating Agent | Reacts with the enolate from the sterically accessible face dictated by the catalyst. |
| Solvent System | Biphasic (e.g., Toluene/Water); sequesters reactants and facilitates the phase-transfer process. |
Advanced Analytical and Characterization Techniques for Research
Spectroscopic Analysis (NMR, IR, MS) for Structural Elucidation of Derivatives
Spectroscopic methods are indispensable tools for elucidating the intricate molecular architecture of 2-((tert-Butoxycarbonyl)amino)malonic acid derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information, enabling chemists to confirm the successful synthesis and structural integrity of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary techniques for determining the carbon-hydrogen framework of organic molecules. In the analysis of N-Boc protected amino acid derivatives, specific chemical shifts and signal multiplicities provide a fingerprint of the molecular structure. cheminfo.org
For instance, in the ¹H NMR spectrum of N-Boc glutamic acid, characteristic signals can be assigned to the various protons within the molecule. The nine protons of the tert-butoxycarbonyl (Boc) group typically appear as a sharp singlet around 1.38 ppm. researchgate.net The protons of the glutamic acid backbone, specifically the -CH₂ and -CH groups, resonate at approximately 2.25-2.55 ppm and 4.45 ppm, respectively. researchgate.net The amide proton (-NH) of the Boc group can be observed around 5.25 ppm. researchgate.net The presence and integration of these signals confirm the successful installation of the Boc protecting group. researchgate.netresearchgate.net Similarly, for a methyl ester derivative of a Boc-protected amino acid, the methyl protons of the ester group would present as a distinct singlet. nih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of specific functional groups within a molecule. For derivatives of this compound, key vibrational frequencies confirm the integrity of the carbamate (B1207046) and carboxylic acid or ester moieties.
The IR spectrum of a Boc-protected amino acid will exhibit characteristic absorption bands. A strong carbonyl (C=O) stretching band for the Boc group is typically observed around 1681 cm⁻¹. nih.gov If the malonic acid is esterified, an additional C=O stretching band for the ester will appear at a slightly higher frequency, for example, around 1728 cm⁻¹. nih.gov The N-H stretch of the carbamate group usually appears as a broad band in the region of 3300-3500 cm⁻¹. The presence of these characteristic peaks provides strong evidence for the successful synthesis of the desired derivative. researchgate.netresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For Boc-protected amino acid derivatives, MS analysis confirms the expected molecular mass and can reveal the characteristic loss of the Boc group.
Under certain MS conditions, such as electrospray ionization (ESI), the protonated molecule [M+H]⁺ is often observed. However, the tert-butoxycarbonyl group is known to be labile under various ionization conditions. nih.gov Fragmentation often involves the loss of the tert-butyl group or the entire Boc group, leading to characteristic fragment ions. nih.govacdlabs.com For example, in the analysis of tert-butyl 3-aminopiperidine-1-carboxylate, ion clusters at m/z 57, 99, and 127 were observed, corresponding to fragments of the Boc-protected structure. acdlabs.com The detection of the intact molecular ion and these predictable fragment ions corroborates the identity of the synthesized derivative. osti.gov
Table 1: Spectroscopic Data for this compound Derivatives
| Technique | Analyte | Key Observations | Reference |
|---|---|---|---|
| ¹H NMR | N-Boc Glutamic Acid | Singlet at ~1.38 ppm (-C(CH₃)₃), signals at ~2.25-2.55 ppm (-CH₂), signal at ~4.45 ppm (-CH), signal at ~5.25 ppm (-NH) | researchgate.net |
| ¹H NMR | Methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates | Singlet at ~1.42 ppm (-C(CH₃)₃), doublet at ~1.27 ppm (-CHCH₃), singlet at ~3.68 ppm (-COOCH₃) | nih.gov |
| IR | Methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates | ~1681 cm⁻¹ (C=O, Boc), ~1728 cm⁻¹ (C=O, ester) | nih.gov |
| MS | tert-Butyl 3-aminopiperidine-1-carboxylate | Ion clusters at m/z 57, 99, 127 | acdlabs.com |
| MS | t-Boc-MP | Protonated molecule not detected under LC-TOF-MS, fragment ions at m/z 91.054, 119.085, 150.127, and 194.117 observed | nih.gov |
Chromatographic Methods (HPLC, GC, TLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions involving this compound and its derivatives. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of components in a mixture. For derivatives of this compound, reversed-phase HPLC is a common method for purity assessment. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention time of a compound is influenced by its polarity, with less polar compounds having longer retention times. By analyzing a sample and comparing the resulting chromatogram to that of a known standard, the purity of the synthesized compound can be determined. The presence of multiple peaks indicates the presence of impurities.
Gas Chromatography (GC)
Gas chromatography is another powerful separation technique, but it is generally limited to volatile and thermally stable compounds. Amino acids and their derivatives are typically non-volatile due to their polar nature. sigmaaldrich.com Therefore, a derivatization step is usually required to increase their volatility before GC analysis. sigmaaldrich.commdpi.com A common derivatization reagent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts polar functional groups into more volatile tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comnih.gov Once derivatized, the sample can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. sigmaaldrich.comnih.gov This method can be used to assess the purity of the starting materials and the final products.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective chromatographic technique that is invaluable for monitoring the progress of a chemical reaction. youtube.comyoutube.com In a typical setup, a small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). youtube.comyoutube.com The plate is then placed in a developing chamber containing a suitable mobile phase. As the mobile phase moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. youtube.com
To monitor a reaction, samples are taken from the reaction vessel at different time intervals and spotted on the TLC plate alongside the starting material and, if available, the expected product. youtube.com The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. youtube.com Once the starting material spot is no longer visible, the reaction is considered complete. youtube.com For amino acid derivatives that are not UV active, a staining reagent such as ninhydrin (B49086) can be used to visualize the spots. youtube.comyoutube.com
Table 2: Chromatographic Methods for the Analysis of this compound and its Derivatives
| Technique | Application | Principle | Typical Procedure |
|---|---|---|---|
| HPLC | Purity Assessment | Separation based on differential partitioning between a stationary phase and a liquid mobile phase. | A solution of the compound is injected into the HPLC system. The retention time and peak area are used to determine purity. |
| GC | Purity Assessment (after derivatization) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | The non-volatile amino acid derivative is first converted to a volatile derivative (e.g., TBDMS ether). The derivatized sample is then injected into the GC system. |
| TLC | Reaction Monitoring | Separation based on differential adsorption on a solid stationary phase from a liquid mobile phase. | Small aliquots of the reaction mixture are spotted on a TLC plate at various time points and developed in a suitable solvent system. The disappearance of starting material and appearance of product are observed. |
Chiral Analytical Methods for Enantiomeric Excess Determination
Many derivatives of this compound are chiral, meaning they exist as non-superimposable mirror images called enantiomers. In pharmaceutical applications, it is often crucial to use a single enantiomer, as the other may have different or even adverse biological effects. rsc.org Therefore, methods for determining the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, are of paramount importance.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers. sigmaaldrich.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. rsc.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., CHIRALPAK® and CHIROBIOTIC®), are particularly effective for the separation of N-Boc protected amino acid derivatives. rsc.orgsigmaaldrich.com The choice of mobile phase, which often consists of a mixture of alkanes and alcohols, can be optimized to achieve baseline separation of the enantiomers. researchgate.net The ratio of the peak areas in the resulting chromatogram directly corresponds to the ratio of the enantiomers in the sample, allowing for the accurate determination of enantiomeric excess.
Chiral Derivatizing Agents with NMR Spectroscopy
Another approach to determining enantiomeric excess involves the use of a chiral derivatizing agent (CDA) to convert the enantiomeric mixture into a pair of diastereomers. Diastereomers have different physical properties and can be distinguished by standard analytical techniques such as NMR spectroscopy. The CDA, which is itself enantiomerically pure, reacts with both enantiomers of the analyte to form two new compounds that are diastereomerically related. In the ¹H NMR spectrum of the resulting mixture, certain signals for the two diastereomers will appear at different chemical shifts. The integration of these distinct signals allows for the quantification of the relative amounts of each diastereomer, and thus the enantiomeric excess of the original analyte.
Alternatively, a chiral solvating agent (CSA) can be used. frontiersin.org A CSA is a chiral compound that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. frontiersin.org This can induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum, allowing for the determination of the enantiomeric ratio. frontiersin.org
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers have equal but opposite CD spectra. This technique can be used to determine the absolute configuration of a chiral molecule by comparing its CD spectrum to that of a known standard. It can also be used to determine enantiomeric excess, as the magnitude of the CD signal is proportional to the concentration of the chiral species. By reacting the chiral analyte with a suitable probe, a characteristic CD signal can be generated, the intensity of which can be correlated to the enantiomeric composition. rsc.org
Table 3: Chiral Analytical Methods for Enantiomeric Excess Determination
| Method | Principle | Application to Boc-aminomalonic acid derivatives |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Direct separation of enantiomers on a chiral column (e.g., polysaccharide-based CSP) allows for quantification of each enantiomer. rsc.orgsigmaaldrich.com |
| NMR with Chiral Derivatizing Agents (CDAs) | Conversion of enantiomers into diastereomers, which have distinct NMR spectra. | Reaction with an enantiomerically pure CDA creates diastereomers with distinguishable signals in the ¹H or ¹³C NMR spectrum, allowing for integration and determination of the enantiomeric ratio. |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes that result in different chemical shifts for the enantiomers. | Addition of a CSA to the NMR sample of the chiral analyte can resolve the signals of the two enantiomers, enabling quantification. frontiersin.org |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left- and right-circularly polarized light by chiral molecules. | The magnitude of the CD signal is proportional to the enantiomeric excess. Can also be used to determine the absolute configuration by comparison to a known standard. rsc.org |
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Transformations of 2-((tert-Butoxycarbonyl)amino)malonic Acid Derivatives
The synthesis of complex and unnatural amino acids from this compound and its derivatives is a key area of research. A significant focus is the development of advanced catalytic systems that offer high efficiency, stereoselectivity, and functional group tolerance.
Chemical Catalysis: Recent advancements in chemical catalysis have provided powerful tools for the asymmetric synthesis of α-amino acids. One notable approach involves the use of earth-abundant metals like nickel. Chiral nickel catalysts have been shown to effectively catalyze the enantioconvergent cross-coupling of racemic α-haloglycinates with various alkylzinc reagents. nih.gov This method allows for the synthesis of a wide array of Boc-protected unnatural α-amino acids in good yield and high enantiomeric excess under mild conditions, tolerant of air and moisture. nih.gov
Photoredox catalysis has also emerged as a powerful strategy. By using light to mediate C–O bond activation in oxalate (B1200264) esters of aliphatic alcohols, researchers have developed an efficient protocol for the asymmetric synthesis of unnatural α-amino acids. rsc.orgresearchgate.net This atom-economical, redox-neutral process utilizes a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor, generating functionalized amino acids with carbon dioxide as the only stoichiometric byproduct. rsc.orgresearchgate.net
Furthermore, chiral organic base catalysts featuring halogen bond donor functionalities have been successfully employed in the asymmetric Mannich-type reaction of malononitrile (B47326) with N-Boc α-ketiminoesters, leading to α,α-disubstituted α-amino acid derivatives with high enantioselectivity. researchgate.net
Biocatalysis: The use of enzymes, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. Lipases, for example, can function in non-aqueous environments and exhibit high chemo-, regio-, and enantioselectivity in polymerization and modification of polyesters, a process that can be extended to molecules with similar functional groups. nih.gov Research is ongoing to develop specific "deprotectase" biocatalysts that can selectively remove protecting groups like Boc. rsc.org While the bulky nature of the Boc group can sometimes inhibit common enzymes, efforts are underway to engineer novel biocatalysts, such as "BOC hydrolase enzymes," to overcome this challenge. rsc.orgacsgcipr.org This enzymatic approach avoids the use of harsh acidic conditions typically required for Boc deprotection, generating tert-butanol (B103910) as a benign byproduct. acsgcipr.org
| Catalytic System | Description | Key Advantages |
| Chiral Nickel Catalysis | Enantioconvergent cross-coupling of racemic alkyl electrophiles with alkylzinc reagents. nih.gov | High efficiency, broad functional group tolerance, use of earth-abundant metal. nih.gov |
| Photoredox Catalysis | Asymmetric synthesis via C–O bond activation in aliphatic alcohol derivatives using light. rsc.orgresearchgate.net | Atom-economical, redox-neutral, mild reaction conditions. rsc.orgresearchgate.net |
| Biocatalysis (Deprotectases) | Enzymatic removal of the Boc protecting group. rsc.orgacsgcipr.org | High selectivity, mild "green" conditions, avoids harsh reagents. rsc.orgacsgcipr.org |
Integration into Automated Synthesis Platforms
The demand for rapid synthesis of peptides and other molecules derived from this compound has spurred the integration of its chemistry into automated platforms. These systems enhance throughput, reproducibility, and efficiency.
The use of the tert-butyloxycarbonyl (Boc) protecting group has been a cornerstone of automated solid-phase peptide synthesis (SPPS) since its inception. The first automated peptide synthesizer, developed by Merrifield and collaborators in 1965, was based on Boc chemistry. nih.gov This automated approach significantly reduced manual labor and human error, simplifying the synthesis of long peptides. nih.gov Boc-based SPPS typically involves the use of a resin support, a coupling reagent like DCC, and TFA for the repetitive deprotection of the α-amine. nih.govnih.gov
Modern automated synthesizers have evolved to offer higher throughput and greater flexibility. Laboratory-scale systems can be categorized into small-scale, high-throughput parallel synthesizers and larger-scale batch synthesizers. peptide.com High-throughput platforms can synthesize hundreds or even thousands of unique peptides per day, which is invaluable for creating and screening large compound libraries for drug discovery and materials science. efficient-robotics.compku.edu.cn
A significant recent development is the advent of automated fast-flow peptide synthesis (AFPS). These instruments can incorporate amino acid residues in as little as 40 seconds at elevated temperatures. amidetech.com This technology has enabled the rapid, high-fidelity synthesis of entire single-domain proteins up to 164 amino acids long in a matter of hours, a timescale comparable to recombinant protein expression. amidetech.commit.edu The integration of Boc-protected amino acids, including derivatives of aminomalonic acid for creating unnatural residues, into these advanced automated systems is a key area of ongoing development. nih.govefficient-robotics.com
| Platform Type | Key Features | Throughput |
| Traditional Batch SPPS | Automated sequential addition of Boc-protected amino acids on a solid support. nih.govpeptide.com | Low to moderate (1 to 24 peptides). peptide.com |
| High-Throughput Parallel Synthesis | Simultaneous synthesis of many different peptides using robotics. peptide.comefficient-robotics.comnih.gov | Very high (tens to hundreds of thousands of peptides). efficient-robotics.com |
| Automated Fast-Flow Synthesis (AFPS) | Continuous flow chemistry for rapid peptide chain elongation. amidetech.commit.edu | High (single long peptides/proteins in hours). amidetech.commit.edu |
Q & A
Q. What are the common synthetic routes for preparing 2-((tert-Butoxycarbonyl)amino)malonic acid?
The synthesis typically involves sequential protection, alkylation, and hydrolysis steps:
- Step 1 : Protect the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., pyridine) to form the Boc-protected intermediate .
- Step 2 : Alkylate the malonic ester derivative (e.g., diethyl malonate) under basic conditions (sodium ethoxide) to introduce the Boc-amino substituent .
- Step 3 : Hydrolyze the ester groups under acidic or basic conditions to yield the free carboxylic acid, followed by decarboxylation to stabilize the product .
- Key reagents : Boc anhydride, sodium ethoxide, malonic ester derivatives.
- Yield optimization : Adjusting reaction time, solvent (e.g., acetonitrile), and stoichiometry can improve yields up to 88% .
| Step | Reagents/Conditions | Key Intermediate | Reference |
|---|---|---|---|
| 1 | Boc₂O, pyridine, CH₃CN | Boc-protected amine | |
| 2 | NaOEt, alkyl halide | Alkylated malonic ester | |
| 3 | HCl/H₂O or NaOH | Free carboxylic acid |
Q. How is this compound used as a building block in peptide synthesis?
The Boc group protects the amino moiety during solid-phase peptide synthesis, enabling selective coupling at the carboxylic acid termini. After chain assembly, the Boc group is removed with trifluoroacetic acid (TFA), leaving the amino group intact for subsequent reactions . This orthogonal protection strategy minimizes side reactions and enhances synthetic efficiency in complex peptide architectures.
Advanced Research Questions
Q. What analytical techniques are recommended for characterizing this compound?
- FTIR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for Boc and carboxylic acid groups) and validates hydrogen bonding in aggregates .
- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and confirms Boc group integrity (e.g., tert-butyl signals at δ 1.4 ppm in ¹H NMR) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., [M+H]⁺ = 218.1 for C₉H₁₇NO₄) .
- X-ray Crystallography : Determines crystal packing and hydrogen-bonding patterns, critical for understanding solubility and stability .
Q. How do reaction conditions influence the decarboxylation of 2-((tert-Boc)amino)malonic acid derivatives?
Decarboxylation is highly sensitive to:
- pH : Acidic conditions (pH < 3) accelerate decarboxylation by protonating the carboxylate, facilitating CO₂ release .
- Temperature : Elevated temperatures (>80°C) promote thermal decomposition, but controlled heating (40–60°C) minimizes side products .
- Substituent effects : Electron-withdrawing groups (e.g., Boc) stabilize the enol intermediate, delaying decarboxylation compared to unsubstituted malonic acid .
| Condition | Effect on Decarboxylation Rate | Reference |
|---|---|---|
| Low pH | Accelerates | |
| High Temp | Accelerates (non-linear) | |
| Boc group | Slows (steric/electronic) |
Q. What strategies mitigate by-product formation during malonic ester alkylation?
- Base Selection : Use strong, anhydrous bases (e.g., NaH) to minimize ester hydrolysis .
- Solvent Control : Polar aprotic solvents (e.g., DMF) enhance alkyl halide reactivity while reducing nucleophilic side reactions .
- Stoichiometry : Employ excess malonic ester (2–3 eq) to favor double alkylation and avoid mono-alkylated by-products .
- Purification : Chromatography (silica gel) or recrystallization removes residual esters and salts .
Methodological Considerations
Q. How can computational models predict the compound’s behavior in aqueous solutions?
Molecular dynamics (MD) simulations reveal:
- Aggregation : Malonic acid derivatives form spherical aggregates in water, influenced by the Boc group’s hydrophobicity .
- Solubility : Simulations correlate with experimental log P values (e.g., log P = 1.04), predicting moderate aqueous solubility (~6.9 mg/mL) .
- Stability : MD trajectories identify pH-dependent degradation pathways, guiding formulation design .
Q. What experimental approaches optimize the compound’s stability during storage?
- Lyophilization : Freeze-drying under vacuum preserves Boc group integrity by avoiding hydrolytic conditions .
- Low-Temperature Storage : Store at –20°C in anhydrous solvents (e.g., DMSO) to prevent moisture-induced decomposition .
- pH Buffering : Use citrate buffers (pH 4–6) to stabilize the carboxylic acid form without triggering decarboxylation .
Data-Driven Insights
- Dissociation Constants : Malonic acid derivatives exhibit pKa₁ ≈ 2.8 and pKa₂ ≈ 5.7 in water, shifting in mixed solvents (e.g., pKa₁ = 3.2 in 30% ethylene glycol) .
- Extraction Efficiency : Reactive extraction with tri-n-butyl phosphate (TBP) in 1-octanol achieves >85% recovery from aqueous streams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
